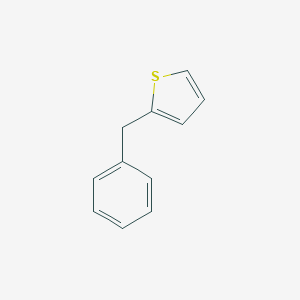

2-Benzylthiophene

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-benzylthiophene, can be achieved through several methods. Common synthetic routes include:

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Fiesselmann Synthesis: This involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale application of the above synthetic methods, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzylthiophene undergoes various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles to form substituted thiophenes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like halogens and nitro groups are used in the presence of catalysts such as iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Various substituted thiophenes depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Benzylthiophene has garnered attention for its potential therapeutic applications. Studies indicate that it may act on various biological targets, particularly in cancer research:

- Signal Transducer and Activator of Transcription 3 Pathway: Compounds derived from this compound have shown promise in inhibiting this pathway, which is implicated in tumor growth and inflammation .

Case Study:

A study identified specific derivatives of benzylthiophene that demonstrated activity against glioblastoma cells, showcasing its potential as an anti-cancer agent .

Recent investigations reveal that this compound exhibits significant biological activities, including:

- Antioxidant Properties: Assays such as DPPH and ABTS have demonstrated its ability to scavenge free radicals effectively.

| Compound | DPPH Inhibition (%) | ABTS Inhibition (%) |

|---|---|---|

| This compound | TBD | TBD |

| Standard (Ascorbic Acid) | 95.0 | 92.5 |

| Other Thiophene Derivatives | Varied | Varied |

This table highlights the antioxidant potential of this compound compared to standard compounds .

Material Science

The electronic properties of this compound make it suitable for applications in materials science:

- Organic Electronics: Its unique structure allows it to be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study:

Research has indicated that thiophene derivatives can enhance charge transport properties in polymer blends used for electronic applications .

Wirkmechanismus

The mechanism of action of thiophene, 2-(phenylmethyl)- involves its interaction with various molecular targets and pathways. For example, thiophene derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The specific interactions depend on the structure of the thiophene derivative and the biological system in which it is studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene: The parent compound, a five-membered ring with one sulfur atom.

2-Methylthiophene: A derivative with a methyl group at the second position.

2-Phenylthiophene: A derivative with a phenyl group at the second position.

Uniqueness

2-Benzylthiophene is unique due to the presence of a benzyl group at the second position, which imparts distinct chemical and physical properties compared to other thiophene derivatives . This uniqueness makes it valuable for specific applications in research and industry.

Biologische Aktivität

2-Benzylthiophene is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, supported by research findings, case studies, and data tables.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various thiophene derivatives, this compound showed promising activity against a range of pathogenic bacteria. The structure-activity relationship (SAR) studies revealed that modifications to the thiophene ring could enhance its antibacterial efficacy .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| 4-Chloro-2-benzylthiophene | Salmonella typhimurium | 16 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Notably, it has been shown to induce apoptosis in cancer cell lines, which is critical for its anticancer activity. A study evaluated its effects on human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines, demonstrating significant inhibition of cell growth .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Apoptosis induction |

| SK-Hep-1 | 20 | Cell cycle arrest |

| NUGC-3 | 25 | Inhibition of Raf-1 activity |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G1/S phase.

- Antioxidant Activity : Some derivatives have shown potential in scavenging reactive oxygen species (ROS), contributing to their protective effects against oxidative stress in cells .

Case Studies

Several case studies highlight the practical applications of this compound in drug development:

- Case Study 1 : A team synthesized various derivatives of this compound to evaluate their potency against multidrug-resistant bacterial strains. The results indicated that certain modifications significantly enhanced antibacterial activity, paving the way for new antibiotic therapies.

- Case Study 2 : Research focused on the neuroprotective properties of thiophene derivatives, including this compound, demonstrated their ability to mitigate neuronal damage in ischemic conditions, suggesting potential applications in treating neurodegenerative diseases .

Future Directions

The ongoing research into thiophene-based compounds suggests that further exploration could yield novel therapeutic agents with enhanced efficacy against resistant pathogens and various cancers. Future studies should focus on optimizing the chemical structure to improve bioavailability and reduce toxicity.

Eigenschaften

IUPAC Name |

2-benzylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGIYLLXBOUILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157000 | |

| Record name | Thiophene, 2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13132-15-5 | |

| Record name | Thiophene, 2-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013132155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.